1-Pivaloylpiperidine
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Overview
Description
1-Pivaloylpiperidine is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, characterized by the presence of a pivaloyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
1-Pivaloylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Pivaloylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Pivaloylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new medications for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Pivaloylpiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-Pivaloylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the pivaloyl group and has different chemical properties and reactivity.
1-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom, used in different applications.
This compound-4-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 |
InChI Key |
GFUOTJRIWCNCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
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